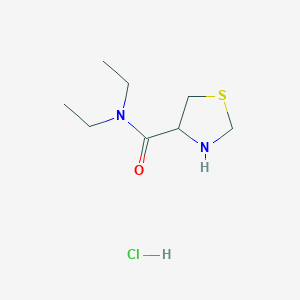

N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride

Descripción

N,N-Diethyl-1,3-thiazolidine-4-carboxamide hydrochloride is a thiazolidine derivative characterized by a saturated five-membered ring containing sulfur and nitrogen atoms. The carboxamide group at position 4 is substituted with two ethyl groups (N,N-diethyl), and the compound exists as a hydrochloride salt.

Propiedades

IUPAC Name |

N,N-diethyl-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS.ClH/c1-3-10(4-2)8(11)7-5-12-6-9-7;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDICPOXFXYKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Thiazolidine Ring

- The thiazolidine ring is commonly synthesized by condensation of L-cysteine with aldehydes or ketones . This reaction involves nucleophilic attack of the cysteine amino and thiol groups on the carbonyl compound, resulting in cyclization to form the 1,3-thiazolidine ring with a carboxylic acid at position 4.

- Example: Reaction of L-cysteine with 4-hydroxybenzaldehyde derivatives in ethanol-water mixtures at room temperature produces 2-arylthiazolidine-4-carboxylic acid derivatives with good yields (70–99%).

Conversion to Carboxamide

- The carboxylic acid group at position 4 is converted into an amide via amide coupling reactions . Typical procedures involve:

- Protection of the amine group on the thiazolidine ring (e.g., Boc protection).

- Activation of the carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

- Reaction with the desired amine, here diethylamine , to form the carboxamide.

- Deprotection of the amine protecting group if used.

- This step yields the N,N-diethyl carboxamide derivative of the thiazolidine ring.

Formation of Hydrochloride Salt

- The free amide compound is treated with hydrogen chloride (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to form the hydrochloride salt . This step improves the compound's stability and solubility for pharmaceutical applications.

Detailed Preparation Method (Stepwise)

Research Findings on Preparation and Characterization

- The thiazolidine derivatives are often obtained as mixtures of diastereomers due to chiral centers at C2 and C4 positions of the ring. The ratio of cis/trans isomers can depend on solvent and reaction conditions.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm ring formation and amide linkage.

- Fourier Transform Infrared (FT-IR) spectroscopy to identify functional groups, e.g., disappearance of NH2 and appearance of amide C=O and C-N bands.

- Mass Spectrometry (MS) for molecular weight confirmation.

- The presence of the thiazolidine ring is essential for biological activity and stability.

Representative Data Table: Yields and Physical Data for Thiazolidine-4-Carboxamide Derivatives (Adapted from Related Compounds)

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Features | Notes |

|---|---|---|---|---|

| 2-Phenyl-thiazolidine-4-carboxamide | 60–85 | 140–150 | FT-IR: 3200–3400 cm⁻¹ (NH), 1650 cm⁻¹ (C=O amide); 1H NMR: signals for thiazolidine ring protons and amide NH | Diastereomeric mixture |

| N,N-Diethyl-thiazolidine-4-carboxamide (free base) | ~70 | Oil or crystalline solid | Characteristic amide peaks in FT-IR and NMR; MS confirms molecular ion peak | Precursor to hydrochloride salt |

| N,N-Diethyl-thiazolidine-4-carboxamide hydrochloride | >90 (salt formation) | >150 (salt) | FT-IR shows salt formation; improved stability and solubility | Final pharmaceutical form |

Análisis De Reacciones Químicas

N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride serves as a versatile building block for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that lead to a variety of derivatives with tailored properties.

Biological Activities

The compound exhibits notable biological activities:

- Antimicrobial Properties : Research indicates that it has effectiveness against various microbial strains.

- Anticancer Activity : It has been investigated for its potential in cancer treatment due to its ability to inhibit specific enzymes involved in cancer progression .

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to therapeutic effects in inflammatory diseases.

Medicinal Applications

This compound is being explored for its therapeutic applications in treating diseases such as:

- Cancer : Novel thiazolidinone derivatives demonstrate significant anticancer activities by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

- Cardiovascular Disorders : Compounds derived from thiazolidinone structures have shown promise in treating conditions like angina pectoris due to their vasodilatory effects .

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its role as a catalyst can enhance reaction rates and selectivity in synthetic processes.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Actividad Biológica

N,N-Diethyl-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including in vitro evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from thiazolidine-4-carboxylic acid, which possesses a thiazolidine ring that contributes to its biological properties. The compound's structure can be represented as follows:

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of thiazolidine-4-carboxamide exhibit significant antioxidant properties. For instance, in a DPPH free radical scavenging assay, some derivatives showed IC50 values indicating their effectiveness in neutralizing free radicals:

| Compound | IC50 (µg/mL) |

|---|---|

| 1d | 18.27 ± 1.1 |

| 2d | 18.17 ± 1.0 |

| Ascorbic Acid (Control) | 7.83 ± 0.5 |

These results suggest that the presence of hydroxyl groups enhances the antioxidant capacity by donating protons to free radicals, thereby stabilizing them .

2. Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin biosynthesis and is a target for skin-whitening agents. The compound has shown promising inhibitory activity against tyrosinase:

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| 3c | 16.5 ± 0.37 | Kojic Acid (15.9 ± 2.5) |

| 4e | Moderate | - |

| Other Derivatives | Varied (98.5 - 256 µM) | - |

The presence of hydroxyl and methoxy groups at specific positions on the aromatic rings was correlated with increased inhibitory potential against tyrosinase .

3. Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that these compounds possess significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as .

- Biofilm Formation : The compounds demonstrated effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Case Study: Influenza A Virus Inhibition

A significant study focused on the inhibition of neuraminidase from the influenza A virus using thiazolidine derivatives showed that one compound had an IC50 value of , indicating moderate potency compared to oseltamivir . This suggests potential use in antiviral therapies.

Research Findings on Oxidative Stress

Further investigations revealed that thiazolidine derivatives not only enhance trophozoite growth but also reduce intracellular reactive oxygen species (ROS) levels when added to cultures, indicating their role in oxidative stress defense mechanisms .

Q & A

Basic: What are the standard synthetic routes for preparing N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride?

Methodological Answer:

The synthesis typically involves condensation reactions between thiazolidine derivatives and diethylamine in acidic conditions. A common approach is to react 1,3-thiazolidine-4-carboxylic acid with N,N-diethylamine in the presence of a coupling agent (e.g., EDCI or DCC) to form the amide bond, followed by hydrochloride salt formation using HCl gas or concentrated hydrochloric acid. Purification is achieved via recrystallization from ethanol or methanol. Structural analogs, such as N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride, have been synthesized using similar protocols, emphasizing the importance of controlling reaction pH and temperature to avoid side products .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., water or acetonitrile). Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structures are refined using software like SHELXL . For example, related thiazolidine derivatives (e.g., C₁₇H₁₅ClN₂O₂S) have been resolved to confirm bond angles, dihedral angles, and hydrogen-bonding networks critical for understanding molecular conformation .

Basic: What analytical techniques are used to assess purity and stability of this compound?

Methodological Answer:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities.

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify structural integrity and detect residual solvents.

- TGA/DSC : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and hygroscopicity, critical for storage conditions .

Stability under oxidative conditions can be evaluated using photometric methods like the DPD (N,N-diethyl-p-phenylenediamine) assay to detect peroxide formation .

Advanced: How does the compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

Thiazolidine carboxamides are explored for antimicrobial and enzyme-inhibitory properties. For example:

- Enzyme Inhibition : Assays with acetylcholinesterase (AChE) or β-lactamase involve monitoring substrate hydrolysis (e.g., nitrocefin for β-lactamase) via UV-Vis spectroscopy. IC₅₀ values are calculated using dose-response curves.

- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged) track intracellular accumulation in mammalian cells, with LC-MS quantification.

Related compounds (e.g., N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide) show activity in bacterial growth inhibition assays (MIC determination via broth microdilution) .

Advanced: What are the toxicological profiles and handling precautions for this compound?

Methodological Answer:

- Acute Toxicity : LD₅₀ studies in rodents (oral/intraperitoneal routes) are conducted per OECD guidelines. For analogs like N,N-diethyl-1,3-propanediamine, high toxicity (oral LD₅₀ < 200 mg/kg) necessitates strict PPE (gloves, goggles) and fume hood use .

- Genotoxicity : Ames test (Salmonella typhimurium strains TA98/TA100) assesses mutagenic potential.

- Ecotoxicity : Daphnia magna acute immobilization tests (OECD 202) evaluate environmental risk. Waste disposal follows hazardous chemical protocols .

Advanced: How do structural modifications (e.g., substituents on the thiazolidine ring) affect physicochemical properties?

Methodological Answer:

- LogP : Measured via shake-flask method (octanol/water partition) or calculated using software (e.g., ChemAxon). Diethyl groups increase lipophilicity compared to methyl analogs.

- Solubility : Phase-solubility studies in buffers (pH 1.2–7.4) identify pH-dependent trends. Salt forms (e.g., hydrochloride) enhance aqueous solubility.

- Permeability : Caco-2 cell monolayers model intestinal absorption, with LC-MS/MS quantifying apical-to-basolateral transport .

Advanced: What computational methods predict the compound’s reactivity and degradation pathways?

Methodological Answer:

- DFT Calculations : Gaussian 09 or ORCA software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Degradation Modeling : Hydrolysis pathways are simulated under acidic/alkaline conditions (pH 2–12) using molecular dynamics (MD) in explicit solvent models (e.g., TIP3P water). LC-HRMS identifies degradation products like thiazolidine ring-opened derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.